

# Application Notes: Immunoprecipitation of Rat CD2 Protein using Anti-Rat CD2 (OX-34)

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## Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B2445120

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## Introduction

The CD2 antigen, also known as T11 or the sheep red blood cell receptor (SRBC-R), is a crucial type I transmembrane glycoprotein expressed on the surface of T cells, natural killer (NK) cells, and thymocytes.[1] In rats, this 50-54 kDa glycoprotein plays a significant role in T cell activation and signaling by interacting with its ligand, CD48.[2][3] This interaction is a key component of the immunological synapse, facilitating cell-cell adhesion and signal transduction.[4][5] The study of CD2-mediated pathways is vital for understanding immune responses in various contexts, including autoimmune disorders and transplant immunology.[1]

Immunoprecipitation (IP) is a powerful technique to isolate the CD2 protein and its interacting partners from a complex mixture, such as a cell lysate. The Anti-Rat CD2 monoclonal antibody, clone OX-34, is a well-characterized mouse IgG2a antibody that specifically recognizes the rat CD2 antigen.[3][6][7] It has been validated for use in several applications, including immunoprecipitation, making it an essential tool for researchers investigating the function and interactions of the CD2 protein.[1][6][8]

This document provides detailed protocols and supportive data for the immunoprecipitation of rat CD2 protein using the OX-34 antibody, intended for researchers, scientists, and drug development professionals.

## Product Information and Data Presentation

The Anti-Rat CD2 (OX-34) antibody is a high-affinity monoclonal antibody suitable for the specific capture of the CD2 protein from rat cell lysates.

Table 1: Specifications of Anti-Rat CD2 (OX-34) Antibody

Feature	Specification	Reference
Host Species	Mouse	<a href="#">[6]</a> <a href="#">[9]</a>
Antibody Isotype	IgG2a	<a href="#">[6]</a> <a href="#">[9]</a>
Clonality	Monoclonal	<a href="#">[6]</a> <a href="#">[9]</a>
Clone	OX-34	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[9]</a>
Target Antigen	Rat CD2 (T-cell surface antigen)	<a href="#">[1]</a> <a href="#">[3]</a>
Antigen MW	50-54 kDa	<a href="#">[1]</a> <a href="#">[3]</a>
Reactivity	Rat	<a href="#">[6]</a> <a href="#">[9]</a>
Immunogen	Activated rat T helper cells	<a href="#">[1]</a> <a href="#">[9]</a>
Purification	Protein A or Protein G Affinity Chromatography	<a href="#">[8]</a> <a href="#">[9]</a>
Validated Applications	Immunoprecipitation (IP), Flow Cytometry, IHC	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[9]</a>

## Application Data

While the OX-34 antibody is validated for immunoprecipitation, specific quantitative performance data such as protein yield per million cells can be highly dependent on experimental conditions, including cell type, expression levels, and lysate preparation. Researchers are encouraged to optimize parameters for their specific system. The following table can be used to document and compare results from optimization experiments.

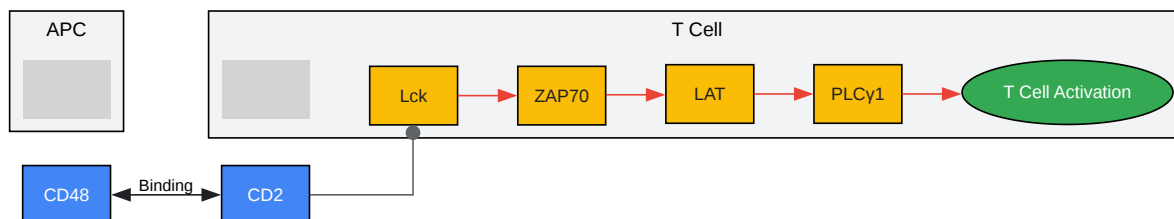
Table 2: Experimental Data Logging Template for CD2 Immunoprecipitation

Parameter	Experiment 1	Experiment 2	Experiment 3
Cell Type			
Number of Cells			
Lysis Buffer			
Total Protein (mg/mL)			
Antibody Amount (µg)			
Incubation Time (hr)			
Bead Type (e.g., Protein A/G)			
Bead Volume (µL)			
Elution Buffer			
Yield (Qualitative)			
Downstream Application			

## CD2 Signaling Pathway and Experimental Workflow

### CD2 Signaling Cascade

CD2 functions as a co-stimulatory receptor in T cells.[4] Upon binding its ligand (CD48 in rats) on an antigen-presenting cell (APC), CD2 translocates to the immunological synapse.[2] Although it lacks intrinsic enzymatic activity, its proline-rich cytoplasmic tail associates with signaling molecules.[1] This initiates a signaling cascade that overlaps with the T-cell receptor (TCR) pathway, involving protein tyrosine kinases like Lck and Fyn.[4] This leads to the activation of downstream pathways such as the Ras-MAPK and PLCγ1-calcium signaling axes, ultimately contributing to full T cell activation.[4]

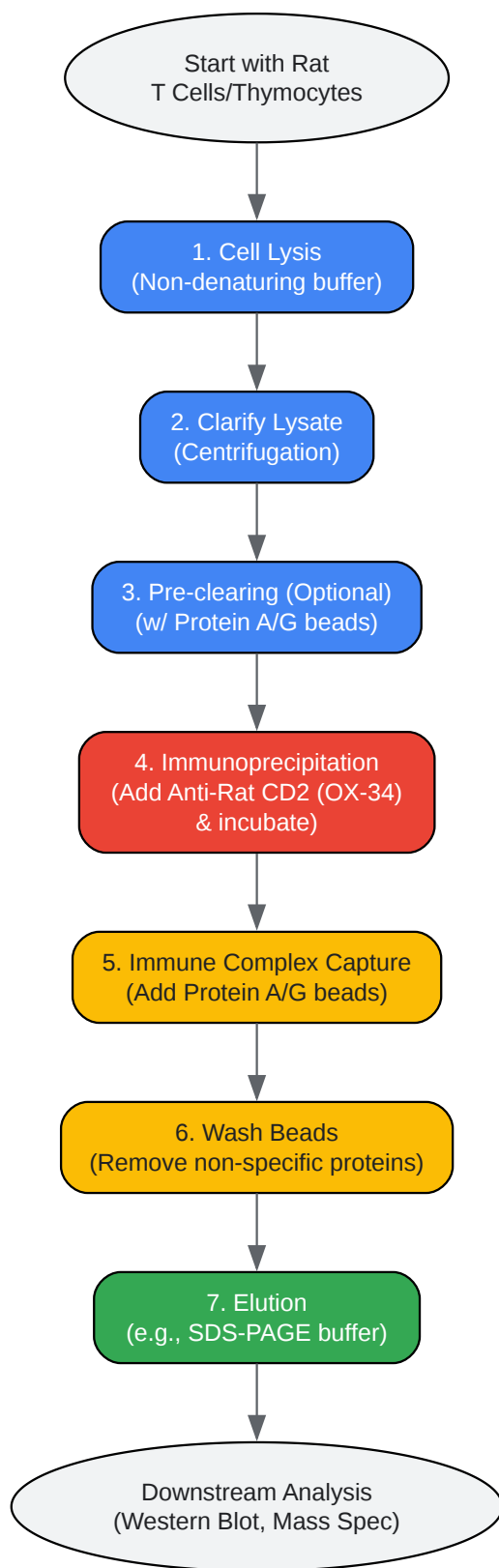


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Diagram 1: Simplified CD2 signaling pathway in a rat T cell.

### Immunoprecipitation Experimental Workflow

The immunoprecipitation process involves several key stages: cell lysis to release the target protein, incubation with the specific antibody (OX-34) to form an antigen-antibody complex, capture of this complex using Protein A/G-conjugated beads, washing to remove non-specific proteins, and finally, elution of the purified target protein for downstream analysis.



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Diagram 2: Workflow for immunoprecipitation of CD2 protein.

## Detailed Experimental Protocols

This protocol is a general guideline for the immunoprecipitation of rat CD2 and should be optimized for specific experimental needs. Since OX-34 is a mouse IgG2a antibody, Protein A or Protein G beads can be used for capture.

### A. Required Materials

- Antibodies: Anti-Rat CD2 (OX-34) and a corresponding Mouse IgG2a isotype control.[\[6\]](#)
- Cells: Rat thymocytes, splenocytes, or other cells expressing CD2.
- Buffers and Reagents:
  - Ice-cold Phosphate-Buffered Saline (PBS).
  - Cell Lysis Buffer (Non-denaturing): e.g., RIPA buffer without SDS, or 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
  - Protease and Phosphatase Inhibitor Cocktails.
  - Protein A/G Agarose or Magnetic Beads.
  - Wash Buffer: Cell Lysis Buffer or a modification with lower detergent concentration.
  - Elution Buffer: 1X SDS-PAGE Laemmli sample buffer or a low-pH glycine buffer.
- Equipment:
  - Microcentrifuge, refrigerated.
  - End-over-end rotator.
  - Magnetic rack (if using magnetic beads).

### B. Protocol for Cell Lysate Preparation

- Harvest cells (e.g., 20-50 million cells per IP sample) and wash twice with ice-cold PBS.

- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in 0.5-1.0 mL of ice-cold Cell Lysis Buffer supplemented with protease and phosphatase inhibitors.
- Incubate the mixture on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[10\]](#)
- Carefully transfer the supernatant (cleared lysate) to a new, pre-chilled microcentrifuge tube. This is your protein sample.
- (Optional) Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

### C. Protocol for Immunoprecipitation

The optimal antibody concentration should be determined empirically. A starting point of 1-5 µg of OX-34 antibody per 500-1000 µg of total protein is recommended.

- Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to your cleared lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a fresh tube.
- Antibody Incubation: Add the appropriate amount of Anti-Rat CD2 (OX-34) antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of Mouse IgG2a isotype control to a separate tube of lysate.
- Incubate the lysate-antibody mixture on an end-over-end rotator for 4 hours to overnight at 4°C to form the immune complex.[\[10\]](#)
- Immune Complex Capture: Add 20-30 µL of equilibrated Protein A/G bead slurry to each sample.
- Incubate on a rotator for 1-2 hours at 4°C to allow the beads to bind the antibody-antigen complex.

- Washing: Pellet the beads by centrifugation (1,000 x g for 1 minute) or by using a magnetic rack. Discard the supernatant.
- Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.[\[10\]](#) Between each wash, fully resuspend the beads and then pellet them. This step is critical for removing non-specifically bound proteins.
- After the final wash, carefully remove all supernatant.

#### D. Elution and Sample Preparation

- SDS-PAGE Elution: Resuspend the bead pellet in 30-50  $\mu$ L of 1X SDS-PAGE sample buffer.[\[10\]](#)
- Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complex from the beads and denature the proteins.[\[10\]](#)
- Pellet the beads using a centrifuge or magnetic rack.
- Carefully transfer the supernatant, which contains the eluted proteins, to a new tube.
- The sample is now ready for analysis by Western blotting or other downstream applications. Load 15-25  $\mu$ L onto an SDS-PAGE gel.

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